molecular formula C15H12O5S B14650355 1,4-Benzenedicarboxylic acid, 2-[(4-methoxyphenyl)thio]- CAS No. 51762-84-6

1,4-Benzenedicarboxylic acid, 2-[(4-methoxyphenyl)thio]-

Cat. No.: B14650355
CAS No.: 51762-84-6
M. Wt: 304.3 g/mol
InChI Key: PAQWUXRRUDUCTC-UHFFFAOYSA-N
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Description

1,4-Benzenedicarboxylic acid, 2-[(4-methoxyphenyl)thio]- is a derivative of benzenedicarboxylic acid. This compound is characterized by the presence of a methoxyphenylthio group attached to the benzenedicarboxylic acid structure. It is a member of the broader class of benzenedicarboxylic acids, which are known for their applications in various chemical and industrial processes.

Preparation Methods

The synthesis of 1,4-Benzenedicarboxylic acid, 2-[(4-methoxyphenyl)thio]- typically involves the reaction of 1,4-benzenedicarboxylic acid with 4-methoxythiophenol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the thioether bond. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1,4-Benzenedicarboxylic acid, 2-[(4-methoxyphenyl)thio]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the thioether group to a thiol group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,4-Benzenedicarboxylic acid, 2-[(4-methoxyphenyl)thio]- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of polymers and other materials with specialized properties.

Mechanism of Action

The mechanism of action of 1,4-Benzenedicarboxylic acid, 2-[(4-methoxyphenyl)thio]- involves its interaction with molecular targets such as enzymes or receptors. The methoxyphenylthio group can engage in various non-covalent interactions, including hydrogen bonding and hydrophobic interactions, which contribute to its binding affinity and specificity. The pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

1,4-Benzenedicarboxylic acid, 2-[(4-methoxyphenyl)thio]- can be compared with other benzenedicarboxylic acid derivatives, such as:

  • Phthalic acid (1,2-benzenedicarboxylic acid)
  • Isophthalic acid (1,3-benzenedicarboxylic acid)
  • Terephthalic acid (1,4-benzenedicarboxylic acid)

The uniqueness of 1,4-Benzenedicarboxylic acid, 2-[(4-methoxyphenyl)thio]- lies in the presence of the methoxyphenylthio group, which imparts distinct chemical and physical properties compared to its analogs

Properties

CAS No.

51762-84-6

Molecular Formula

C15H12O5S

Molecular Weight

304.3 g/mol

IUPAC Name

2-(4-methoxyphenyl)sulfanylterephthalic acid

InChI

InChI=1S/C15H12O5S/c1-20-10-3-5-11(6-4-10)21-13-8-9(14(16)17)2-7-12(13)15(18)19/h2-8H,1H3,(H,16,17)(H,18,19)

InChI Key

PAQWUXRRUDUCTC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)SC2=C(C=CC(=C2)C(=O)O)C(=O)O

Origin of Product

United States

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